Valganciclovir, the L-valyl ester of ganciclovir, is a prodrug that exhibits antiviral activity. [] It is classified as a nucleoside analog, specifically a guanosine analog. [, ] In scientific research, Valganciclovir serves as a valuable tool for studying cytomegalovirus (CMV) infection, its prevention, and potential treatment strategies. [, , , , , , , ]
Valganciclovir is classified as a nucleoside analogue and belongs to the category of antiviral agents. It is derived from ganciclovir and is often administered in its hydrochloride salt form, known as valganciclovir hydrochloride. The compound is synthesized through a series of chemical reactions involving various intermediates and reagents.
The synthesis of valganciclovir typically involves several steps:
Valganciclovir has a complex molecular structure characterized by multiple functional groups. Its chemical formula is and it has a molecular weight of approximately 305.31 g/mol.
The structure features:
The compound exhibits chirality due to the presence of chiral centers, specifically three carbon atoms that can exist in different stereoisomeric forms .
Valganciclovir undergoes several key reactions during its synthesis:
Each reaction step is critical for ensuring high yields and purity of the final compound, with specific conditions optimized for efficiency .
Valganciclovir operates primarily by inhibiting viral DNA polymerase, thereby preventing viral replication. Once converted to ganciclovir within the body, it competes with deoxyguanosine for incorporation into viral DNA. This incorporation results in chain termination during DNA synthesis, effectively halting viral proliferation.
The mechanism involves:
Valganciclovir hydrochloride appears as a white to off-white powder that is slightly hygroscopic. Its solubility characteristics include:
The compound exhibits polymorphism, which can influence its bioavailability and therapeutic efficacy .
Key physical properties:
Chemical properties include stability under acidic conditions but susceptibility to hydrolysis under alkaline environments .
Valganciclovir is primarily utilized in clinical settings for:
Research continues into its efficacy against other viral infections and potential applications in combination therapies for enhanced antiviral effects .
Valganciclovir (C~14~H~22~N~6~O~5~) is an L-valyl ester prodrug of ganciclovir, designed to overcome the poor oral bioavailability of its parent compound. Structurally, it features a valine moiety conjugated to ganciclovir via a hydrolyzable ester bond [3] [6] [9]. This modification enables efficient transport across intestinal membranes but does not contribute to antiviral activity itself. Upon conversion to ganciclovir, the compound functions as a guanosine analog that competitively inhibits viral DNA synthesis. The triphosphorylated form of ganciclovir integrates into nascent CMV DNA chains, causing irreversible termination due to the absence of a 3'-hydroxyl group required for phosphodiester bond formation [3] [6]. This mechanism exhibits specificity for viral over human polymerases, with 10-fold higher concentrations achieved in CMV-infected cells due to preferential phosphorylation by the viral UL97 kinase [6] [8].
The bioactivation of valganciclovir occurs through rapid and extensive hydrolysis catalyzed by esterases in the intestinal epithelium and liver. Upon oral administration, nonspecific carboxylesterases cleave the valine moiety, releasing ganciclovir into the systemic circulation [5] [6] [9]. In vitro studies confirm that human intestinal tissue homogenates achieve >95% conversion within 30 minutes, while hepatic enzymes complete hydrolysis during first-pass metabolism [6]. The reaction follows first-order kinetics, with the valine component excreted via renal pathways without further pharmacological activity [9]. This enzymatic process is saturable at doses exceeding 900mg, explaining the nonlinear pharmacokinetics observed at higher concentrations [5].
Table 1: Enzymatic Hydrolysis Characteristics of Valganciclovir
Site | Primary Enzymes | Conversion Rate | Time to Max Hydrolysis |
---|---|---|---|
Intestinal Mucosa | Carboxylesterase 1 (CES1) | >85% | <1 hour |
Liver | Carboxylesterase 2 (CES2), Arylesterases | ~15% | 2-3 hours |
Plasma | Butyrylcholinesterase | Minimal | Not significant |
Valganciclovir demonstrates significantly enhanced pharmacokinetic parameters compared to oral ganciclovir. Its absolute bioavailability reaches 60.9% under fasting conditions and increases to 75% with high-fat meals due to stimulated lymphatic absorption [6] [9]. Maximum plasma concentrations of ganciclovir occur 1–3 hours post-administration, with steady-state AUC~0-24h~ values of 46.2 µg•h/mL after 900mg once-daily dosing [5] [9]. Protein binding is negligible (1–2%), facilitating extensive tissue distribution [8] [9]. Elimination occurs predominantly via renal excretion of unchanged ganciclovir (94–99%), with a half-life of 4.0±0.4 hours in patients with normal renal function [6] [9]. The clearance correlates linearly with creatinine clearance, necessitating dose adjustments in renal impairment but not hepatic dysfunction [5] [9].
Table 2: Key Pharmacokinetic Parameters of Valganciclovir (900mg Dose)
Parameter | Value | Significance |
---|---|---|
Bioavailability | 60.9% (Fasting); 75% (Fed) | 10-fold increase vs. oral ganciclovir |
T~max~ (ganciclovir) | 1.7±0.8 hours | Rapid systemic exposure |
AUC~0-24h~ | 46.2±8.9 µg•h/mL | Equivalent to IV ganciclovir 5mg/kg |
Plasma Protein Binding | <2% | Unrestricted tissue diffusion |
Elimination Half-life | 4.0±0.4 hours | Determines daily dosing frequency |
Renal Excretion | 94–99% unchanged | Requires renal dose adjustment |
Ganciclovir derived from valganciclovir exhibits a volume of distribution of 0.70±0.15 L/kg, indicating extensive penetration into tissues [6] [9]. Critical sites include the retina (AUC~tissue/plasma~ ratio: 1.5), liver (ratio: 2.3), and renal tubules (ratio: 4.8), with concentrations exceeding plasma levels by 1.5–5 fold in transplant patients [10]. Cellular uptake occurs via nucleoside transporters (hENT1, hCNT2), with significantly increased accumulation in CMV-infected cells due to viral kinase (UL97)-mediated phosphorylation trapping [3] [6]. Intracellular ganciclovir triphosphate reaches concentrations 10-fold higher in infected versus uninfected cells (median: 95.8 vs. 9.6 µM), explaining its selective antiviral activity [6] [10]. Pharmacodynamic studies in transplant recipients demonstrate a direct correlation between ganciclovir triphosphate concentrations in peripheral blood mononuclear cells and reduction in CMV viral load (r=0.89, P<0.001) [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7